

Dyrk1A-IN-3 and its Role in Down Syndrome Research: A Technical Guide

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Compound of Interest

Compound Name: Dyrk1A-IN-3

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Abstract

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a critical enzyme implicated in the neuropathology of Down syndrome (DS). Its overexpression, due to the triplication of chromosome 21, is linked to cognitive deficits and other developmental abnormalities characteristic of the condition. This has positioned DYRK1A as a promising therapeutic target for mitigating the neurological symptoms of DS. This technical guide provides an in-depth overview of **Dyrk1A-IN-3**, a selective inhibitor of DYRK1A, and its relevance in Down syndrome research. We present a compilation of quantitative data for **Dyrk1A-IN-3** and other key inhibitors, detailed experimental protocols for their evaluation, and visual representations of the core signaling pathways and experimental workflows.

Introduction to DYRK1A in Down Syndrome

Down syndrome is characterized by the trisomy of chromosome 21, leading to the overexpression of several genes, including DYRK1A.^{[1][2]} This kinase plays a pivotal role in neurodevelopment, regulating processes such as neuronal proliferation, differentiation, and synaptic plasticity.^{[2][3]} In the context of Down syndrome, the resulting 1.5-fold increase in DYRK1A protein levels disrupts these critical neurodevelopmental programs, contributing significantly to the intellectual disabilities observed in individuals with DS.^[1] Consequently, the development of specific and potent DYRK1A inhibitors has become a major focus of therapeutic research for Down syndrome.^{[2][4]}

Dyrk1A-IN-3: A Selective Inhibitor

Dyrk1A-IN-3 (also referred to as Compound 8b) is a highly selective inhibitor of DYRK1A.^{[5][6]} It has demonstrated a potent binding affinity for DYRK1A, making it a valuable tool for investigating the kinase's function and a potential lead compound for therapeutic development in neurodegenerative disorders.^{[5][7]}

Quantitative Data for DYRK1A Inhibitors

The following tables summarize the in vitro potency and selectivity of **Dyrk1A-IN-3** and other well-characterized DYRK1A inhibitors. This data is essential for comparing the efficacy and potential off-target effects of these compounds.

Table 1: In Vitro Potency of **Dyrk1A-IN-3**

Compound	Target	IC50 (nM)	Reference
Dyrk1A-IN-3	DYRK1A	76	^[5]

Table 2: Kinase Selectivity Profile of Representative DYRK1A Inhibitors

Compound	DYRK1A IC50 (nM)	DYRK1B IC50 (nM)	CLK1 IC50 (nM)	GSK3β IC50 (nM)	Other Kinases (IC50 > 1μM unless noted)	Reference
Leucettinib -21	2.4	6.7	11.8	2000	CLK4 (5nM)	
EHT-1610	0.36	0.59	-	-	-	
Harmine	80	-	-	-	DYRK2 (900nM), DYRK3 (800nM)	

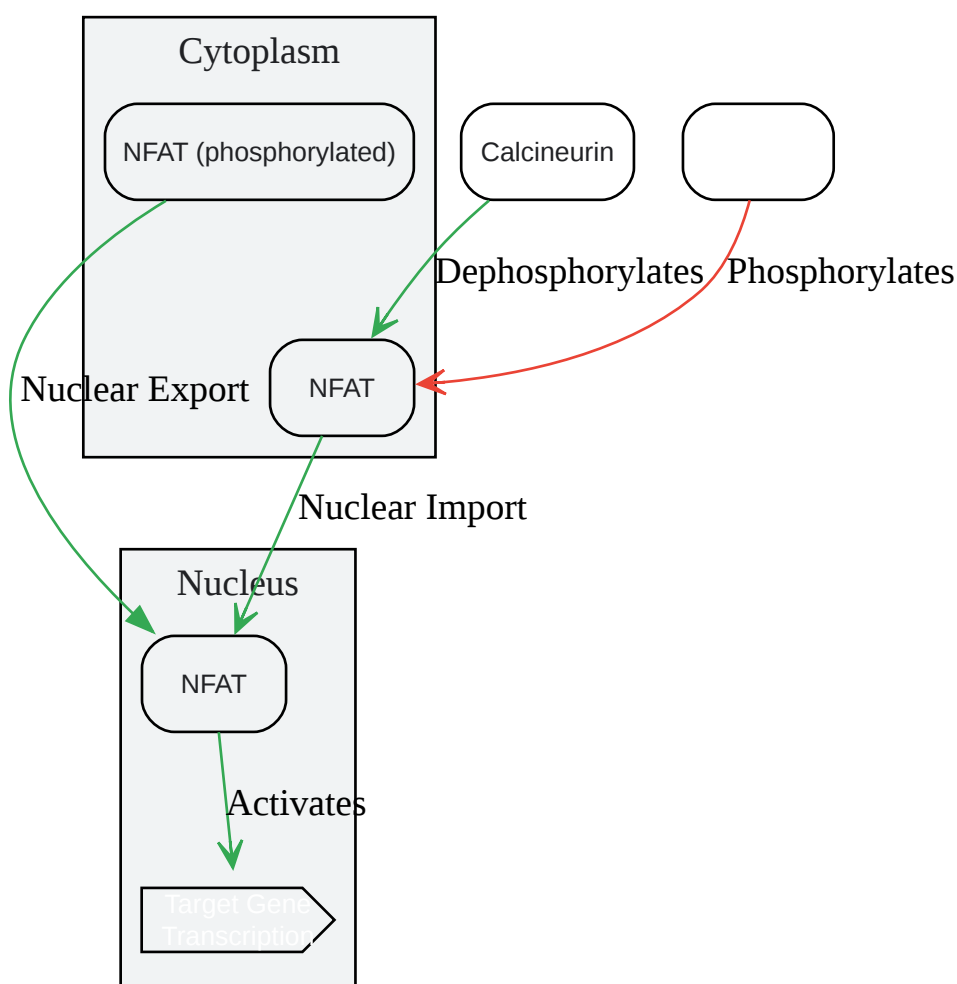
Note: A comprehensive kinase selectivity panel for **Dyrk1A-IN-3** is not publicly available. The data for other inhibitors is provided for comparative context.

Key Signaling Pathways Involving DYRK1A

DYRK1A is a pleiotropic kinase that phosphorylates a wide range of substrates, thereby influencing multiple signaling pathways crucial for neuronal function and development. Understanding these pathways is fundamental to elucidating the mechanism of action of DYRK1A inhibitors.

NFAT Signaling Pathway

DYRK1A negatively regulates the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. It phosphorylates NFAT, promoting its export from the nucleus and thereby inhibiting NFAT-dependent gene transcription. This pathway is critical for neuronal development and function.

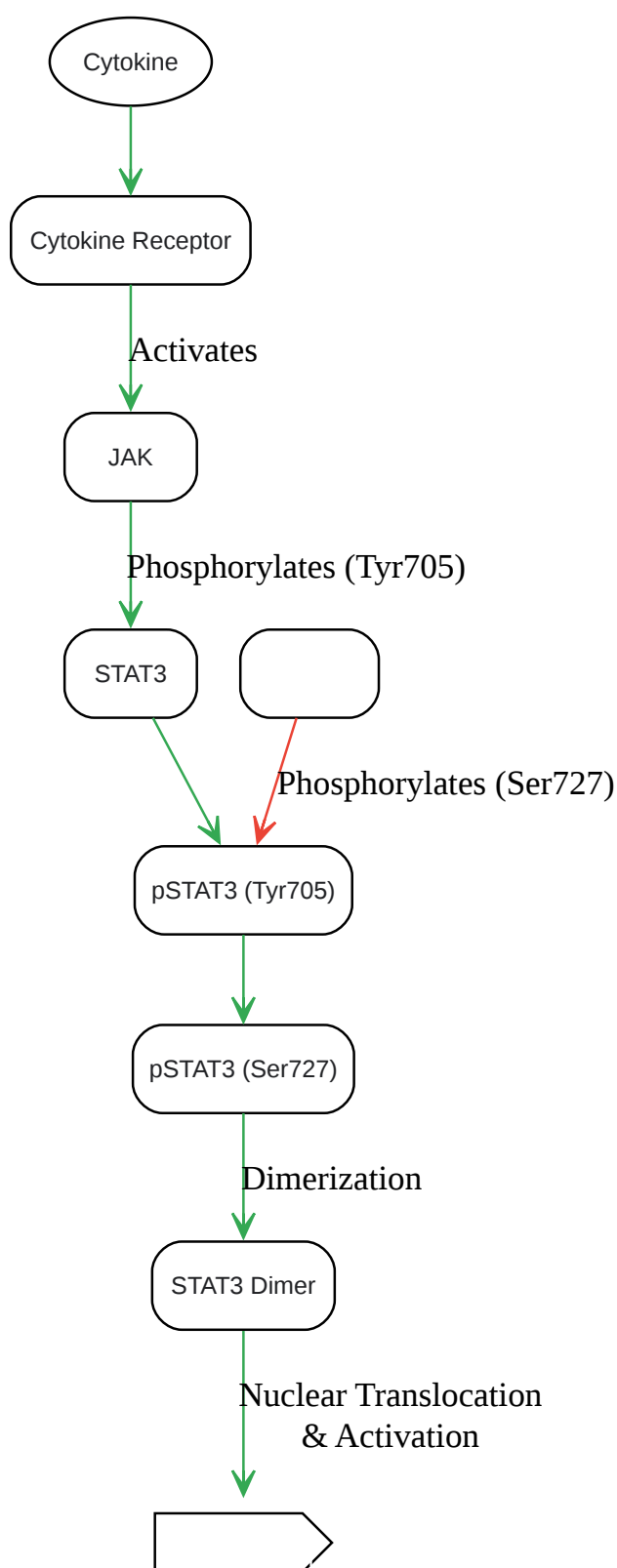


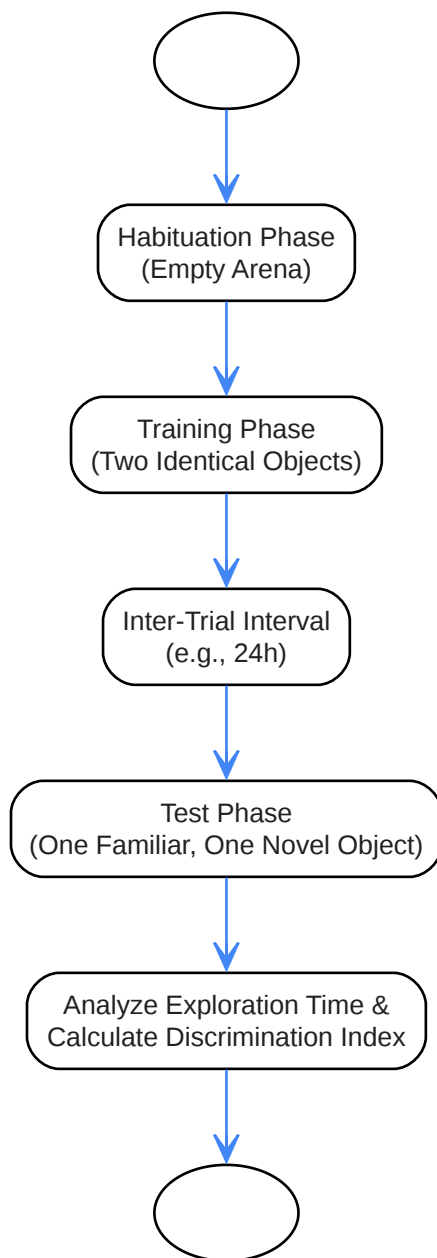
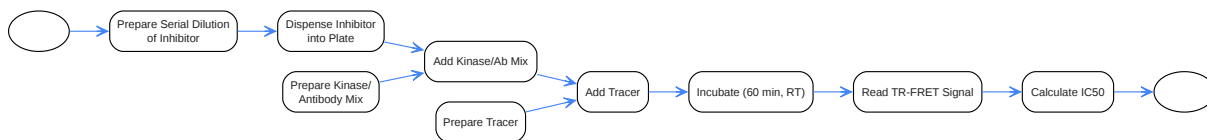
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DYRK1A-mediated regulation of NFAT signaling.

STAT3 Signaling Pathway

DYRK1A can phosphorylate the Signal Transducer and Activator of Transcription 3 (STAT3) at Ser727, which can modulate its transcriptional activity. This pathway is implicated in processes such as astrogliogenesis.





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